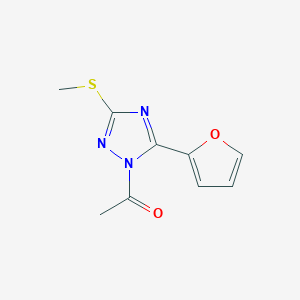![molecular formula C11H6F2N4 B12912878 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-90-5](/img/structure/B12912878.png)
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is part of the triazolopyridine family, known for their diverse biological activities and potential therapeutic applications. The presence of the difluorophenyl group enhances its chemical stability and biological activity, making it a valuable target for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,4-difluoroaniline and 2-chloro-3-nitropyridine.
Formation of 2,4-Difluorophenylhydrazine: 2,4-Difluoroaniline is diazotized and then reduced to form 2,4-difluorophenylhydrazine.
Cyclization: The hydrazine derivative undergoes cyclization with 2-chloro-3-nitropyridine under basic conditions to form the triazolopyridine core.
Final Product: The final step involves purification and isolation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using halogenated derivatives and strong bases.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced triazolopyridine derivatives.
Substitution: Formation of various substituted triazolopyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and biological responses, contributing to its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2,4-Dichlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 3-(2,4-Dimethylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine
- 3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-c]pyridine
Uniqueness
3-(2,4-Difluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to the presence of the difluorophenyl group, which enhances its chemical stability and biological activity compared to other similar compounds. This makes it a more potent candidate for drug development and other applications.
Propriétés
Numéro CAS |
62051-90-5 |
|---|---|
Formule moléculaire |
C11H6F2N4 |
Poids moléculaire |
232.19 g/mol |
Nom IUPAC |
3-(2,4-difluorophenyl)triazolo[4,5-b]pyridine |
InChI |
InChI=1S/C11H6F2N4/c12-7-3-4-10(8(13)6-7)17-11-9(15-16-17)2-1-5-14-11/h1-6H |
Clé InChI |
INTCQETXMUAQGB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N(N=N2)C3=C(C=C(C=C3)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2'-[(3-Bromophenyl)methylene]bis(5-methylfuran)](/img/structure/B12912814.png)

![2-[2-[3-Methyl-5-oxo-1-(4-sulfophenyl)-2-pyrazolin-4-ylidene]ethylidene]-3-benzoxazolinepropionic acid](/img/structure/B12912835.png)
![6-Chloro-N-[(3,4-dimethylphenyl)methyl]pyridazin-3-amine](/img/structure/B12912838.png)





![3-Methyl-6-(3-(piperidin-1-yl)propanoyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B12912865.png)

